molecular formula C24H22N4O B1224826 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-METHOXYPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-METHOXYPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE

Cat. No.: B1224826
M. Wt: 382.5 g/mol
InChI Key: FQFJIJMMCVBRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-321341 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. Detailed reaction mechanisms and products are typically studied in a research setting.

Scientific Research Applications

WAY-321341 is widely used in scientific research due to its role as a Spleen Tyrosine Kinase inhibitor . Some of its applications include:

    Chemistry: Used to study the inhibition of Spleen Tyrosine Kinase and its effects on various chemical pathways.

    Biology: Employed in research to understand the role of Spleen Tyrosine Kinase in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where Spleen Tyrosine Kinase plays a critical role, such as autoimmune disorders and cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Spleen Tyrosine Kinase.

Comparison with Similar Compounds

WAY-321341 is unique in its specific inhibition of Spleen Tyrosine Kinase. Similar compounds include other Spleen Tyrosine Kinase inhibitors such as:

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and therapeutic applications.

Properties

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

2-[1-(1H-benzimidazol-2-yl)-3-(2-methoxyphenyl)propan-2-yl]-1H-benzimidazole

InChI

InChI=1S/C24H22N4O/c1-29-22-13-7-2-8-16(22)14-17(24-27-20-11-5-6-12-21(20)28-24)15-23-25-18-9-3-4-10-19(18)26-23/h2-13,17H,14-15H2,1H3,(H,25,26)(H,27,28)

InChI Key

FQFJIJMMCVBRBL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4

Canonical SMILES

COC1=CC=CC=C1CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4

Synonyms

1-(2,3-dibenzimidazol-2-ylpropyl)-2-methoxybenzene
DBMB dibenzimidazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-METHOXYPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-METHOXYPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE
Reactant of Route 3
Reactant of Route 3
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-METHOXYPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE
Reactant of Route 4
Reactant of Route 4
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-METHOXYPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE
Reactant of Route 5
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-METHOXYPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE
Reactant of Route 6
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-METHOXYPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE

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